3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
3-[1-Benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a pyrazolyl ring
Properties
IUPAC Name |
(E)-3-[1-benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-25-18-10-6-5-9-17(18)20-16(11-12-19(23)24)14-22(21-20)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,23,24)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLBGYAIDUCZMC-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN(C=C2/C=C/C(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331093 | |
| Record name | (E)-3-[1-benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836036 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1006443-58-8 | |
| Record name | (E)-3-[1-benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multiple steps, starting with the formation of the pyrazolyl core One common approach is the reaction of benzyl chloride with 2-methoxyphenyl hydrazine to form the benzylated pyrazole derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrazoles or benzyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies.
Medicine: Research indicates that derivatives of this compound may have therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.
Industry: Its applications extend to the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Benzyl 3-methoxyphenyl ether: Similar in structure but lacks the pyrazolyl ring.
Indole derivatives: Contains an indole nucleus and exhibits various biological activities.
Piperazine derivatives: Includes a piperazine ring and is used in pharmacological applications.
Biological Activity
3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also referred to by its CAS number 1006443-58-8, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antioxidant activity, and mechanisms of action.
- Molecular Formula : C20H18N2O3
- Molecular Weight : 334.37 g/mol
- IUPAC Name : (2E)-3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid
Cytotoxicity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay demonstrated that this compound has an IC50 value indicating potent cytotoxicity towards human cancer cell lines such as HeLa and MCF-7. The mechanisms underlying this activity include induction of apoptosis and cell cycle arrest at the sub-G1 phase, which is critical for cancer therapy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| MCF-7 | 6.5 | Cell cycle arrest |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It demonstrated notable scavenging activity against free radicals such as DPPH and ABTS, suggesting its potential use in preventing oxidative stress-related diseases. The antioxidant activity was quantitatively assessed using standard assays:
| Assay Type | % Inhibition at 100 µg/mL |
|---|---|
| DPPH | 93.75 ± 0.47 |
| ABTS | 88.00 ± 1.23 |
These results indicate that the compound is more effective than standard antioxidants like butylated hydroxyanisole (BHA).
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics which are essential for cell division.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, as evidenced by increased markers of apoptosis in flow cytometric analyses.
- Antioxidant Mechanism : By scavenging free radicals, it helps in reducing oxidative damage to cells, which is linked to various chronic diseases.
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical settings:
Case Study 1: Breast Cancer
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptosis markers after 48 hours of exposure.
Case Study 2: Hepatocellular Carcinoma
Another study demonstrated that this compound inhibited the growth of hepatocellular carcinoma cells through modulation of the PI3K/Akt signaling pathway, leading to reduced proliferation and increased apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
